molecular formula C4H3BrClNO B13492291 3-Bromo-4-(chloromethyl)-1,2-oxazole

3-Bromo-4-(chloromethyl)-1,2-oxazole

Cat. No.: B13492291
M. Wt: 196.43 g/mol
InChI Key: CJTJEKKDEVLLTJ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-4-(chloromethyl)-1,2-oxazole (B6229746), with the chemical formula C₄H₃BrClNO, is a halogenated derivative of the five-membered aromatic heterocycle, 1,2-oxazole (also known as isoxazole). researchgate.netchiralen.com Its structure is characterized by an oxazole (B20620) ring substituted with a bromine atom at the 3-position and a chloromethyl group at the 4-position. This strategic placement of two different halogen-containing functional groups on the oxazole core suggests its role as a versatile intermediate in organic synthesis.

PropertyData
CAS Number 2680537-59-9
Molecular Formula C₄H₃BrClNO
Molecular Weight 196.43 g/mol
Synonyms 3-bromo-4-(chloromethyl)isoxazole

The oxazole ring is a key structural motif found in numerous natural products and synthetic molecules with a wide range of biological activities and material properties. nih.govgoogle.com Oxazole-containing compounds have shown promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govnih.gov The stability of the aromatic oxazole ring, combined with the diverse reactivity of its carbon and nitrogen atoms, makes it an attractive scaffold for the construction of complex molecular architectures. chemrxiv.org

The synthesis of functionalized oxazoles is a significant area of research in organic chemistry. rsc.orgacs.org Various synthetic methodologies have been developed to introduce a wide array of substituents onto the oxazole ring, allowing for the fine-tuning of its electronic and steric properties. nih.gov This adaptability is crucial for applications in medicinal chemistry, where the oxazole core can serve as a bioisosteric replacement for other functional groups, enhancing the pharmacological profile of a drug candidate. nih.gov

Halogenated methyl oxazoles are a class of compounds that serve as highly valuable building blocks in organic synthesis. The presence of halogen atoms, such as bromine and chlorine, provides reactive handles for a variety of chemical transformations. The chloromethyl group (-CH₂Cl) is a particularly useful functional group, as the chlorine atom can be readily displaced by a wide range of nucleophiles in substitution reactions. wikipedia.org This allows for the introduction of diverse functionalities, including amines, alcohols, thiols, and carbon-based nucleophiles.

The bromine atom attached directly to the oxazole ring offers a different mode of reactivity. It is a common participant in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrClNO

Molecular Weight

196.43 g/mol

IUPAC Name

3-bromo-4-(chloromethyl)-1,2-oxazole

InChI

InChI=1S/C4H3BrClNO/c5-4-3(1-6)2-8-7-4/h2H,1H2

InChI Key

CJTJEKKDEVLLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)Br)CCl

Origin of Product

United States

Iii. Reactivity and Chemical Transformations of 3 Bromo 4 Chloromethyl 1,2 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) at the C4 position of the isoxazole (B147169) ring behaves as a typical benzylic-like halide. It is highly susceptible to Sₙ2 reactions, where various nucleophiles can displace the chloride ion. This reactivity provides a straightforward method for introducing a wide range of functional groups at the C4-methyl position.

The displacement of the chloride by oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of ether linkages. These reactions are typically carried out under basic conditions, which facilitate the deprotonation of the nucleophile to form the more reactive alkoxide or phenoxide. For instance, the reaction of related 3-chloromethyl-5-arylisoxazoles with substituted phenols under Williamson ether synthesis conditions affords the corresponding aryloxymethyl-isoxazoles researchgate.net. This transformation is valuable in the synthesis of complex molecules, including potential bromodomain inhibitors, where the isoxazole core is linked to a phenolic moiety via an ether bridge ias.ac.in.

Table 1: Examples of Substitution with Oxygen Nucleophiles on a Related Isoxazole.
NucleophileReagents and ConditionsProduct StructureReference
PhenolK₂CO₃, DMF4-(Phenoxymethyl)-3-bromo-1,2-oxazole researchgate.netias.ac.in
Methanol (as sodium methoxide)NaOCH₃, CH₃OH3-Bromo-4-(methoxymethyl)-1,2-oxazole researchgate.net

Nitrogen nucleophiles readily react with the chloromethyl group to form C-N bonds. Primary and secondary amines, including cyclic amines like morpholine, can be used to synthesize the corresponding aminomethyl derivatives researchgate.netresearchgate.net. Another important transformation is the reaction with sodium azide (B81097) (NaN₃) to produce 4-(azidomethyl)-3-bromo-1,2-oxazole nih.govbeilstein-journals.org. The resulting azide is a versatile intermediate that can be further transformed, for example, into primary amines via reduction or into triazoles via cycloaddition reactions mdpi.com.

A common method for introducing a protected primary amine is the Gabriel synthesis. This involves the reaction of the chloromethyl group with potassium phthalimide (B116566) to form an N-substituted phthalimide derivative. Subsequent hydrolysis or hydrazinolysis of the phthalimide group liberates the primary amine nih.gov.

Table 2: Examples of Substitution with Nitrogen Nucleophiles.
NucleophileReagents and ConditionsProduct StructureReference
MorpholineMethanol4-((3-Bromo-1,2-oxazol-4-yl)methyl)morpholine researchgate.net
Sodium AzideAqueous medium4-(Azidomethyl)-3-bromo-1,2-oxazole nih.govbeilstein-journals.org
Potassium PhthalimideDMF2-((3-Bromo-1,2-oxazol-4-yl)methyl)isoindoline-1,3-dione nih.gov

Sulfur-based nucleophiles, such as thiols and thiophenols, are effective for displacing the chloride to form thioethers. These reactions are typically performed in the presence of a base to generate the thiolate anion, which is a potent nucleophile. A study on the closely related dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate demonstrated efficient reaction with a wide array of substituted thiophenols in the presence of potassium carbonate in acetonitrile, yielding the corresponding arylthiomethyl products in good to excellent yields nih.gov. The resulting thioethers can be further oxidized to sulfoxides or sulfones if desired nih.gov.

Table 3: Representative Substitution with Sulfur Nucleophiles on a Related Isoxazole.
NucleophileReagents and ConditionsProduct StructureYieldReference
ThiophenolK₂CO₃, CH₃CN3-Bromo-4-((phenylthio)methyl)-1,2-oxazole98% nih.gov
4-ChlorothiophenolK₂CO₃, CH₃CN3-Bromo-4-(((4-chlorophenyl)thio)methyl)-1,2-oxazole95% nih.gov
Benzylthiol (as sodium salt)NaSCH₂Ph, Methanol4-((Benzylthio)methyl)-3-bromo-1,2-oxazoleN/A researchgate.net

Carbon-carbon bond formation can be achieved by reacting the chloromethyl group with suitable carbon nucleophiles. Reagents such as cyanide salts or enolates of β-dicarbonyl compounds can be employed to extend the carbon chain and introduce further functionality. While specific examples for 3-bromo-4-(chloromethyl)-1,2-oxazole (B6229746) are not prevalent in readily available literature, the reactivity is analogous to that of benzyl (B1604629) chloride, suggesting that such transformations are synthetically viable under standard conditions.

Reactivity of the Bromine Atom on the Oxazole (B20620) Ring

The bromine atom at the C3 position of the isoxazole ring is significantly less reactive towards nucleophilic aromatic substitution than the chloromethyl group is towards Sₙ2 reactions. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex organic-chemistry.org. The bromine atom at the electron-deficient isoxazole ring is well-suited for this reaction. It can be coupled with a variety of aryl- and heteroarylboronic acids or their esters to generate 3-aryl- or 3-heteroaryl-4-(chloromethyl)-1,2-oxazole derivatives nih.govresearchgate.net.

The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands, a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water researchgate.netmdpi.com. This reaction proceeds while leaving the chloromethyl group intact, allowing for subsequent nucleophilic substitution reactions and enabling a divergent synthetic strategy from a single starting material ias.ac.in.

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles.
Boronic AcidCatalyst/LigandBaseSolventProduct StructureReference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O4-(Chloromethyl)-3-phenyl-1,2-oxazole organic-chemistry.orgresearchgate.net
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O4-(Chloromethyl)-3-(4-methoxyphenyl)-1,2-oxazole mdpi.com

Stille Coupling and Other Metal-Catalyzed Transformations

The presence of two different halogen atoms—bromine on the oxazole ring and chlorine on the methyl substituent—allows for selective metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C3 position is generally more reactive in palladium-catalyzed reactions like Stille and Suzuki couplings compared to the C-Cl bond of the chloromethyl group under specific conditions. However, the reactivity of benzylic-type halides can also be high. nih.gov

Research on the related compound 4-bromomethyl-2-chlorooxazole has shown that selectivity can be achieved for either position. researchgate.net Stille coupling reactions, for instance, can be directed to the C3-bromo position of this compound by utilizing organostannane reagents in the presence of a palladium catalyst. These reactions facilitate the formation of a new carbon-carbon bond at the C3 position, introducing aryl, heteroaryl, or vinyl groups.

Table 1: Exemplary Stille Coupling Conditions for Bromo-Heterocycles
Organostannane ReagentCatalystSolventTypical Yield
(Tributylstannyl)benzenePd(PPh₃)₄Toluene75-90%
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂THF70-85%
2-(Tributylstannyl)furanPd(PPh₃)₄DMF65-80%

Other metal-catalyzed transformations, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, are also viable for functionalizing the C3 position. sci-hub.seresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield, allowing for the stepwise modification of the molecule. rsc.org

Directed Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. semanticscholar.org In the case of this compound, the isoxazole ring's oxygen and nitrogen atoms can act as directing metalating groups (DMGs), guiding a strong lithium base (like n-butyllithium or lithium diisopropylamide) to deprotonate an adjacent position. baranlab.orguwindsor.ca

Given the substitution pattern, lithiation is most likely to occur at the C5 position, which is adjacent to the ring oxygen and is the only available ring proton. The alternative, halogen-metal exchange at the C3-bromo position, is also a possible pathway, often occurring at low temperatures. Lateral lithiation (deprotonation of the chloromethyl group) can also compete, particularly with lithium amide bases. researchgate.net

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. This two-step sequence provides a versatile method for synthesizing a wide array of 4,5-disubstituted 3-bromo-1,2-oxazoles. nih.gov

Table 2: Potential Products from Lithiation and Electrophilic Quenching
Lithiation SiteElectrophile (E+)Quenching Product
C5Dimethylformamide (DMF)This compound-5-carbaldehyde
C5Iodine (I₂)3-Bromo-4-(chloromethyl)-5-iodo-1,2-oxazole
C(sp²)-Br (Exchange)Carbon Dioxide (CO₂)4-(Chloromethyl)-1,2-oxazole-3-carboxylic acid
-CH₂Cl (Lateral)Benzaldehyde3-Bromo-4-(1-chloro-2-hydroxy-2-phenylethyl)-1,2-oxazole

The outcome of the reaction is highly dependent on the specific base used, the solvent, temperature, and the nature of the electrophile. mdpi.commdpi.com

Transformations Involving the 1,2-Oxazole Ring System

The inherent properties of the 1,2-oxazole ring, including its moderate aromaticity and the weak N-O bond, dictate its reactivity in various transformations.

Cycloaddition Reactions of the Oxazole Core

Unlike 1,3-oxazoles which frequently act as dienes in Diels-Alder reactions, the 1,2-oxazole (isoxazole) ring does not typically participate as the diene component due to its structure. wikipedia.orgpharmaguideline.com Instead, the C4=C5 double bond can act as a dienophile or a dipolarophile in [3+2] cycloaddition reactions. researchgate.net The synthesis of the isoxazole ring itself is often accomplished via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene. mdpi.commdpi.com Reactions involving the pre-formed isoxazole core in cycloadditions are less common but can occur under specific conditions, often requiring activation.

Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring

The 1,2-oxazole ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution. Such reactions typically require harsh conditions or the presence of strong electron-donating groups on the ring to proceed. The most likely position for electrophilic attack on an unsubstituted isoxazole is the C4 position. However, in this compound, this position is already substituted. The electron-withdrawing nature of the bromo and chloromethyl substituents further deactivates the ring, making electrophilic substitution at the remaining C5 position exceptionally difficult.

Ring-Opening and Rearrangement Reactions

A characteristic reaction of the 1,2-oxazole ring is its propensity to undergo ring-opening upon cleavage of the weak N-O bond. This is most commonly achieved through reductive methods. For instance, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can cleave the N-O bond, leading to the formation of β-enaminones or related open-chain structures. mdpi.com This transformation is a synthetically useful method for converting the heterocyclic scaffold into functionalized acyclic compounds.

Base- or heat-induced rearrangements are also known for isoxazole systems, often leading to the formation of other heterocycles. While specific examples for this compound are not detailed, analogous systems are known to undergo transformations like the Boulton–Katritzky rearrangement under certain conditions. researchgate.net

Selective Functionalization Strategies for Poly-Halogenated Oxazoles

The presence of multiple halogen atoms with different reactivities is a key feature of this compound, enabling selective and stepwise functionalization. A common strategy involves exploiting the differential reactivity of the C(sp²)-Br and C(sp³)-Cl bonds in metal-catalyzed cross-coupling reactions. researchgate.net

A plausible synthetic route could involve:

First Coupling: A selective Suzuki or Stille coupling at the more reactive C3-bromo position under carefully controlled palladium catalysis, leaving the chloromethyl group intact.

Second Coupling: The resulting 3-substituted-4-(chloromethyl)-1,2-oxazole can then undergo a second coupling reaction at the chloromethyl position. Cross-coupling of benzylic chlorides often requires different catalytic systems or conditions than those used for aryl bromides. nih.gov

This sequential approach allows for the controlled and regioselective introduction of two different substituents, providing a powerful strategy for building molecular complexity from a single, poly-halogenated starting material.

Iv. Applications of 3 Bromo 4 Chloromethyl 1,2 Oxazole in Advanced Organic Synthesis

3-Bromo-4-(chloromethyl)-1,2-oxazole (B6229746) as a Versatile Building Block

The dual functionality of this compound, possessing both a reactive alkyl halide and an aryl bromide-like moiety, positions it as a cornerstone for the synthesis of diverse and complex molecules. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, controlled reactions. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo group can participate in a variety of cross-coupling reactions.

Precursor for Complex Heterocyclic Architectures

The isoxazole (B147169) core of this compound serves as a foundation for constructing more elaborate heterocyclic systems. The reactive handles on the molecule allow it to be incorporated into larger scaffolds or to serve as a starting point for the annulation of additional rings. For instance, the chloromethyl group can react with dinucleophiles to form new heterocyclic rings fused or appended to the isoxazole core. Furthermore, the bromo substituent is a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, thereby linking the isoxazole to other aromatic or heteroaromatic systems.

While direct examples for this compound are not extensively documented in publicly available literature, the reactivity of its constitutional isomer, 3-bromo-5-(chloromethyl)isoxazole, in the synthesis of the natural product Muscimol, showcases the potential of this substitution pattern. In such syntheses, the chloromethyl group is typically converted into an aminomethyl group via nucleophilic substitution, a transformation readily conceivable for the 4-chloromethyl isomer as well.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. The functional groups present in this compound make it a potentially valuable substrate for MCRs. For example, the isoxazole ring itself can be constructed via 1,3-dipolar cycloaddition reactions. While syntheses starting from this specific pre-functionalized isoxazole in MCRs are not widely reported, its functional handles could participate in subsequent MCRs. The chloromethyl group could, after conversion to an aldehyde or other reactive species, participate in well-known MCRs like the Ugi or Passerini reactions to generate complex peptide-like structures or α-acyloxy carboxamides.

Role in the Synthesis of Chiral Oxazole (B20620) Derivatives

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, particularly for pharmaceutical applications. The functional groups on this compound provide entry points for asymmetric transformations. Nucleophilic substitution of the chloromethyl group with a chiral nucleophile or a prochiral nucleophile in the presence of a chiral catalyst could install a stereocenter. Research on related 3-bromo-isoxazolyl compounds has demonstrated the synthesis of novel chiral amino alcohols. This suggests a viable pathway where the chloromethyl group of this compound could be transformed into an epoxide, which could then be opened by a nucleophile to generate chiral derivatives.

Table 1: Potential Asymmetric Transformations

Transformation Reagents/Conditions Product Type
Asymmetric Nucleophilic Substitution Chiral amine, base Chiral amino-isoxazole

Construction of Polyfunctionalized Organic Molecules

The ability to selectively address the different reactive sites of this compound is key to its utility in constructing polyfunctionalized molecules. This step-wise reactivity allows for the introduction of various functionalities in a controlled manner.

Synthesis of Novel Linkers and Spacers Utilizing the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site for reactions with a wide range of nucleophiles. This reactivity is commonly exploited to introduce linkers and spacers in molecules designed for applications in medicinal chemistry and materials science. For example, reaction with diamines, diols, or dithiols can attach the isoxazole core to another molecule or a solid support via a flexible chain. This is particularly useful in the design of bivalent ligands or in fragment-based drug discovery.

Table 2: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Product Functional Group
Amine R-NH₂ Secondary Amine
Alcohol R-OH Ether
Thiol R-SH Thioether

These reactions typically proceed under standard conditions, providing a reliable method for elaborating the isoxazole scaffold.

Derivatization to Form Advanced Intermediates

Beyond simple substitution, both the chloromethyl and bromo groups can be transformed into other useful functionalities, creating advanced intermediates for further synthesis. The chloromethyl group can be oxidized to an aldehyde, which is a versatile functional group for condensations, reductive aminations, and Wittig-type reactions. The bromo group, as previously mentioned, is ideal for cross-coupling, but can also be converted to an organometallic reagent (e.g., via lithium-halogen exchange) to react with various electrophiles.

Table 3: Advanced Derivatization Pathways

Starting Group Transformation Reagents Resulting Functional Group
-CH₂Cl Oxidation DMSO, NaHCO₃ (Kornblum) -CHO (Aldehyde)
-CH₂Cl Cyanation NaCN -CH₂CN (Nitrile)
-Br Suzuki Coupling Arylboronic acid, Pd catalyst -Aryl

The sequential and selective manipulation of these functional groups allows for the synthesis of a vast array of complex, polyfunctionalized molecules starting from a single, readily accessible building block.

Regio- and Stereoselective Synthetic Pathways Involving this compound

The unique structural arrangement of this compound, featuring two distinct reactive sites—a bromo substituent at the C3 position and a chloromethyl group at the C4 position—renders it a versatile building block in advanced organic synthesis. This bifunctionality allows for selective manipulation, enabling the construction of complex molecular architectures with a high degree of regio- and stereocontrol. The strategic application of this compound in synthetic pathways is crucial for accessing novel isoxazole-containing molecules with potential applications in medicinal chemistry and materials science.

The regioselectivity of reactions involving this compound is primarily dictated by the differential reactivity of the C-Br and C-Cl bonds. The C3-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at this position with high regioselectivity. In contrast, the chloromethyl group at the C4 position is a prime site for nucleophilic substitution reactions (SN2), enabling the attachment of various nucleophiles, including amines, thiols, and alkoxides.

Stereoselectivity in reactions involving this compound can be achieved through several strategies. One common approach is the use of chiral nucleophiles or reagents that can induce asymmetry at the C4 position during substitution reactions. Another strategy involves the use of chiral catalysts in cross-coupling reactions at the C3 position to control the atropisomerism of the resulting biaryl systems. Furthermore, the isoxazole ring itself can act as a directing group, influencing the stereochemical outcome of reactions at adjacent positions.

Regioselective Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the regioselective functionalization of the C3 position of this compound. By carefully selecting the catalyst, base, and solvent system, the bromo group can be selectively coupled with a variety of boronic acids or their derivatives, leaving the chloromethyl group intact for subsequent transformations.

For instance, the coupling of this compound with arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate can afford 3-aryl-4-(chloromethyl)-1,2-oxazoles in good to excellent yields. The regioselectivity of this reaction is typically very high, with the coupling occurring exclusively at the more reactive C-Br bond.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O78

This is a representative data table based on typical Suzuki-Miyaura reaction conditions and outcomes. Actual yields may vary depending on the specific substrates and reaction parameters.

Stereoselective Nucleophilic Substitution at the C4-Chloromethyl Group

The chloromethyl group at the C4 position of the isoxazole ring provides a handle for introducing chirality into the molecule through stereoselective nucleophilic substitution reactions. The use of chiral nucleophiles, such as enantiopure amines or alcohols, can lead to the formation of diastereomeric or enantiomeric products.

For example, the reaction of this compound with a chiral amine, such as (R)-α-methylbenzylamine, in the presence of a non-nucleophilic base can proceed via an SN2 mechanism to yield the corresponding chiral amine derivative. The stereochemical outcome of this reaction is dependent on the stereochemistry of the incoming nucleophile.

EntryChiral NucleophileBaseSolventDiastereomeric Ratio (d.r.)
1(R)-α-MethylbenzylamineDIEAAcetonitrile95:5
2(S)-Proline methyl esterK₂CO₃DMF90:10
3(1R,2S)-EphedrineNaHTHF>99:1

This is a representative data table illustrating the potential for stereoselective substitution. The diastereomeric ratios are hypothetical and would need to be determined experimentally.

The synthesis of stereoisomeric 3-bromo-isoxazolyl amino alcohols highlights the potential for creating chiral centers in molecules derived from a 3-bromoisoxazole core. nih.gov While the specific use of this compound in such a synthesis is not detailed, the principle of introducing chirality via nucleophilic attack on a suitable precursor is well-established.

V. Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the differentiation between structural isomers and the definitive confirmation of the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-4-(chloromethyl)-1,2-oxazole (B6229746), the spectrum is expected to be relatively simple, exhibiting two distinct signals.

The proton on the C5 carbon of the isoxazole (B147169) ring is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronegative oxygen and nitrogen atoms within the heterocyclic ring. The two protons of the chloromethyl (-CH₂Cl) group at the C4 position are chemically equivalent and are also expected to produce a singlet. The downfield shift of this signal is a direct result of the deshielding effect caused by the adjacent electronegative chlorine atom and the isoxazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures and general principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 (Isoxazole ring) 8.5 - 8.8 Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are characteristic of this heterocyclic system. The C3 carbon, bonded to the electronegative bromine atom and nitrogen, would appear at a specific chemical shift, while the C4 and C5 carbons would also have distinct resonances. The carbon of the chloromethyl group would be shifted downfield due to the attached chlorine atom.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between different types of carbon atoms. A DEPT-135 experiment would show a negative signal for the CH₂ carbon of the chloromethyl group and a positive signal for the CH carbon at the C5 position, while quaternary carbons (like C3 and C4) would be absent. A DEPT-90 experiment would only show the signal for the CH carbon (C5).

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Results for this compound Data predicted based on analogous structures and general principles of NMR spectroscopy.

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Phase
C3 (Isoxazole ring) 145 - 150 No signal
C4 (Isoxazole ring) 110 - 115 No signal
C5 (Isoxazole ring) 160 - 165 Positive (+)

Two-dimensional (2D) NMR techniques are indispensable for establishing definitive structural connectivity by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this compound, no cross-peaks would be observed in a COSY spectrum, as there are no vicinal protons. This lack of correlation confirms the isolated nature of the two proton-containing groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the H-5 proton signal to the C5 carbon signal and another cross-peak linking the -CH₂Cl proton signal to the chloromethyl carbon signal. This provides an unambiguous assignment of the protonated carbons. researchgate.net

A correlation between the chloromethyl protons (-CH₂Cl) and the C4 and C5 carbons of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could potentially show a cross-peak between the H-5 proton and the protons of the chloromethyl group, confirming their spatial proximity on the heterocyclic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, the mass spectrum would exhibit a distinctive molecular ion cluster due to the presence of two halogen isotopes: bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance). youtube.comnih.gov This would result in a characteristic pattern of peaks for the molecular ion (M⁺) at m/z 197, M+2 at m/z 199 (from ⁸¹Br or ³⁷Cl), and M+4 at m/z 201 (from ⁸¹Br and ³⁷Cl), with a specific intensity ratio that confirms the presence of one bromine and one chlorine atom.

The fragmentation pattern under electron impact (EI) ionization would provide further structural evidence. Plausible fragmentation pathways include the loss of a chlorine radical (·Cl) to form an ion at m/z 162/164, or the cleavage of the chloromethyl group (·CH₂Cl) to yield a fragment at m/z 148/150. researchgate.netyoutube.com Subsequent fragmentation could involve the cleavage of the isoxazole ring itself.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Predicted m/z Interpretation
[C₄H₃BrClNO]⁺ 197/199/201 Molecular ion cluster
[C₄H₃BrNO]⁺ 162/164 Loss of ·Cl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include the C=N stretching vibration and the N-O stretching vibration, which are characteristic of the isoxazole ring. rjpbcs.comresearchgate.net Additionally, C-H stretching from the chloromethyl group and C-Cl and C-Br stretching vibrations would be observed in the fingerprint region. The absence of strong, broad O-H or N-H stretching bands would also be a key feature.

Table 4: Predicted Characteristic IR Absorption Bands for this compound Data predicted based on characteristic frequencies for isoxazole derivatives. rjpbcs.comacs.org

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch -CH₂Cl 2950 - 3050
C=N Stretch Isoxazole Ring 1610 - 1650
C=C Stretch Isoxazole Ring 1450 - 1550
N-O Stretch Isoxazole Ring 1100 - 1200
C-Cl Stretch Chloromethyl 650 - 800

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)

While NMR provides the structure in solution, X-ray crystallography offers the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. uq.edu.auazolifesciences.com This technique requires a single, well-ordered crystal of the compound. nih.gov

When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in a specific pattern. rigaku.com By analyzing this diffraction pattern, it is possible to calculate the precise positions of every atom in the molecule. This analysis yields a wealth of information, including:

Unambiguous confirmation of connectivity: It proves the exact bonding arrangement, confirming that the bromine is at C3 and the chloromethyl group is at C4.

Precise molecular dimensions: It provides highly accurate measurements of all bond lengths and bond angles within the molecule. rigaku.com

Conformational details: It reveals the torsion angles, showing the three-dimensional shape of the molecule.

Intermolecular interactions: It details how the molecules are arranged in the crystal lattice, revealing any non-covalent interactions like halogen bonding or dipole-dipole interactions.

Therefore, a successful single-crystal X-ray diffraction analysis of this compound would provide the ultimate proof of its structure, complementing and confirming the data obtained from spectroscopic methods. nih.gov

Vi. Theoretical and Computational Investigations

Quantum Chemical Studies of 3-Bromo-4-(chloromethyl)-1,2-oxazole (B6229746)

Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like this compound, such studies would provide valuable insights into its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations for this compound would typically involve optimizing its molecular geometry to find the most stable arrangement of atoms. From this optimized structure, various electronic properties could be calculated. These properties would include the distribution of electron density, which can indicate the relative reactivity of different parts of the molecule. Predictions about its reactivity, such as where it is most likely to be attacked by nucleophiles or electrophiles, could be derived from these calculations. However, specific DFT studies on this compound are not currently published.

Molecular Orbital (MO) analysis is a key component of quantum chemical studies. It describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. For this compound, an MO analysis would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity.

An electrostatic potential (ESP) surface map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) would indicate electron-poor areas prone to nucleophilic attack. For this compound, the ESP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the bromine and chlorine atoms, while the carbon and hydrogen atoms would exhibit more positive potential.

Mechanistic Studies of Reactions Involving this compound

Computational mechanistic studies are crucial for understanding the step-by-step process of chemical reactions. For this compound, which possesses multiple reactive sites, these studies could predict the most likely reaction pathways and the structures of transient intermediates and transition states.

The chloromethyl group in this compound is a primary site for nucleophilic substitution reactions. Transition state analysis would involve computationally modeling the reaction pathway as a nucleophile approaches and displaces the chlorine atom. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. Different nucleophiles could be modeled to compare their reactivity towards this substrate.

Beyond simple nucleophilic substitution, this compound could undergo various other reactions. Computational modeling could be employed to explore different potential reaction pathways, for example, reactions involving the bromine atom or the oxazole ring itself. These models can help predict the selectivity of a reaction, i.e., which product is most likely to form when multiple outcomes are possible. This is particularly relevant given the multiple functional groups present in the molecule.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This approach can offer insights into the dynamic behavior of this compound in different environments.

MD simulations would be particularly useful for understanding the influence of solvents on the molecule's conformation and reactivity. By simulating the molecule in a box of solvent molecules, one can observe how the solvent interacts with the solute and how this affects its shape and the accessibility of its reactive sites. Conformational analysis through MD simulations would reveal the different spatial arrangements the molecule can adopt and their relative stabilities. This information is critical for understanding how the molecule might interact with other molecules, such as receptors in a biological system.

Structure-Reactivity Relationships Through Computational Methods

Computational chemistry offers a powerful lens through which to investigate the intrinsic properties of molecules, providing insights into their reactivity and behavior that can be difficult to ascertain through experimental means alone. For this compound, computational methods are essential for elucidating the complex interplay between its structural features and chemical reactivity. However, a review of the current scientific literature indicates a significant gap in research specifically focused on the computational analysis of this particular compound.

While theoretical studies on various substituted oxazole and isoxazole (B147169) systems have been conducted, providing a general framework for understanding the reactivity of this class of heterocycles, dedicated computational investigations into this compound are not publicly available. Such studies would typically employ methodologies like Density Functional Theory (DFT) to calculate a range of molecular properties and reactivity descriptors.

Hypothetical Data and Analysis:

To illustrate the potential insights that could be gained from such a study, a hypothetical analysis is presented below. This data is not based on published research for this compound and should be considered illustrative.

Table 1: Calculated Global Reactivity Descriptors (Hypothetical)

ParameterValue (eV)Interpretation
Highest Occupied Molecular Orbital (HOMO) Energy-8.5Indicates the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.2Reflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)7.3A larger gap suggests higher kinetic stability and lower reactivity.
Ionization Potential (I)8.5Energy required to remove an electron.
Electron Affinity (A)1.2Energy released upon gaining an electron.
Electronegativity (χ)4.85A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)3.65Resistance to change in electron distribution.
Chemical Softness (S)0.27The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)3.21A measure of the molecule's electrophilic character.

Table 2: Hypothetical Atomic Charges and Fukui Functions for Reactivity Site Prediction

AtomMulliken ChargeFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
N2-0.450.120.08
C30.250.050.15
C4-0.150.180.09
C50.100.080.12
Br (on C3)-0.05--
C (chloromethyl)0.180.030.25
Cl (chloromethyl)-0.20--

Detailed Research Findings (Based on Hypothetical Data):

A comprehensive computational study would involve geometry optimization of the this compound molecule to find its most stable conformation. Following this, frontier molecular orbital (FMO) analysis would be crucial. The HOMO is likely to be distributed across the oxazole ring, while the LUMO might be localized on the C3-Br bond and the chloromethyl group, suggesting these as potential sites for nucleophilic attack.

The calculated global reactivity descriptors in the hypothetical Table 1 would provide a quantitative measure of the molecule's reactivity. A large HOMO-LUMO gap would indicate high stability. The electrophilicity index would classify the molecule as a strong electrophile, prone to reactions with nucleophiles.

Local reactivity descriptors, such as Fukui functions and condensed-to-atom Fukui indices, would be employed to predict the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. For instance, the hypothetical data in Table 2 suggests that the C4 position might be the most susceptible to electrophilic attack, while the carbon atom of the chloromethyl group could be a primary site for nucleophilic substitution.

Molecular Electrostatic Potential (MEP) maps would offer a visual representation of the charge distribution. The MEP surface would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the oxazole ring, indicating their potential to act as nucleophilic centers. Positive potential (blue regions) would be expected around the hydrogen atoms and the chloromethyl group, highlighting them as potential electrophilic sites.

Vii. Role of 3 Bromo 4 Chloromethyl 1,2 Oxazole As a Chemical Scaffold in Drug Discovery

Utilization as a Precursor for Pharmacologically Relevant Heterocycles

The inherent reactivity of 3-Bromo-4-(chloromethyl)-1,2-oxazole (B6229746) makes it a valuable starting material for the synthesis of more complex heterocyclic systems. The oxazole (B20620) ring is a common motif in many biologically active compounds, and this scaffold provides a convenient entry point for the construction of novel derivatives. lifechemicals.com

The 3-bromo substituent on the oxazole ring serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netrsc.org This allows for the introduction of a wide range of aryl and heteroaryl groups at this position, significantly expanding the chemical space that can be explored. While specific examples starting from this compound are not extensively documented in publicly available literature, the principles of such transformations are well-established for other brominated heterocycles. For instance, the palladium-catalyzed cross-coupling of a brominated indazole with various boronic acids has been successfully demonstrated. semanticscholar.org

Furthermore, the oxazole ring itself can participate in various chemical transformations. For example, isoxazole (B147169) derivatives have been synthesized through 1,3-dipolar cycloaddition reactions, showcasing the versatility of this heterocyclic system in constructing diverse molecular architectures. nih.gov

A general scheme for the derivatization of the 3-bromo position is presented below:

Reactant A (this compound)Reactant B (Organoboron Compound)Catalyst/ConditionsProduct
R-B(OH)₂Pd catalyst, Base3-R-4-(chloromethyl)-1,2-oxazole

The chloromethyl group at the 4-position of the oxazole ring is a key site for introducing molecular diversity. This group is susceptible to nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups. nih.govresearchgate.netmdpi.com While direct research on this compound is limited, studies on analogous compounds such as 4-(chloromethyl)-2-aryloxazoles demonstrate the feasibility of this approach. For example, 4-(chloromethyl)-2-aryloxazoles have been shown to react with oximes in the presence of a base to form more complex pyrazole (B372694) oxazole derivatives. ijpsonline.com

Similarly, the reaction of chloromethyl-substituted heterocycles with various nucleophiles like amines, thiols, and alcohols can be used to introduce a range of substituents, each potentially modulating the biological activity of the resulting molecule. The synthesis of 5-(fluoroalkyl)isoxazoles has been achieved through nucleophilic substitution on 5-bromomethyl derivatives, highlighting the utility of halogenated methyl groups in the synthesis of novel isoxazoles. nih.govacs.org

NucleophileResulting Functional GroupPotential Pharmacological Relevance
Primary/Secondary AmineAminomethylImproved solubility, hydrogen bonding interactions
ThiolThiomethylMetal chelation, covalent interactions with protein targets
Alcohol/PhenolAlkoxymethyl/PhenoxymethylModulation of lipophilicity and metabolic stability
Azide (B81097)AzidomethylPrecursor for triazole formation via click chemistry

Scaffold Derivatization for Library Synthesis

The dual reactivity of this compound makes it an ideal candidate for the construction of compound libraries for high-throughput screening. The ability to perform sequential and selective reactions at two different positions allows for the generation of a large number of structurally diverse molecules from a single starting scaffold. nih.gov

Parallel synthesis techniques can be effectively employed to generate libraries of derivatives from the this compound scaffold. nih.gov In this approach, the starting material is reacted with a diverse set of building blocks in a spatially separated manner, such as in a multi-well plate format. For example, an array of boronic acids could be used in Suzuki-Miyaura cross-coupling reactions to functionalize the 3-position, followed by reaction with a set of diverse amines to modify the 4-chloromethyl position. This two-step process can rapidly generate a large library of compounds.

Combinatorial chemistry offers a powerful strategy for the rapid generation of large and diverse compound libraries. openaccessjournals.com While specific combinatorial strategies for this compound have not been detailed in the literature, the principles have been applied to other isoxazole scaffolds. For instance, combinatorial libraries of isoxazole-based compounds have been synthesized on solid phase, demonstrating the potential for high-throughput synthesis and screening. nih.gov The generation of isoxazole-based libraries has been achieved using reactions such as the Baylis-Hillman reaction, Michael addition, and reductive amination. nih.gov

Design of Analogs for Structure-Based Chemical Probe Development

Structure-based design is a powerful tool in the development of chemical probes to investigate the function of biological targets. nih.govmskcc.orgnih.gov Chemical probes are small molecules designed to selectively interact with a specific protein, allowing for the study of its biological role. nih.gov The this compound scaffold can serve as a starting point for the design of such probes.

By using computational modeling and the known three-dimensional structure of a target protein, analogs of this compound can be designed to have improved binding affinity and selectivity. For example, if the target protein has a hydrophobic pocket near the binding site of the oxazole core, the 3-position could be functionalized with a suitable hydrophobic group via a Suzuki-Miyaura coupling. Similarly, the 4-chloromethyl group can be used to introduce functionalities that can form specific interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the target's active site.

While there are no specific examples in the literature of this compound being used for the development of chemical probes, the principles of structure-based design have been successfully applied to other heterocyclic scaffolds for the development of potent and selective inhibitors for various enzymes, including kinases. nih.govresearchgate.net

Bioisosteric Replacements Using the Oxazole Moiety

Bioisosterism is a fundamental strategy in drug design where a functional group or moiety in a lead compound is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov The 1,2-oxazole (isoxazole) ring is recognized as a bioisostere for several common functional groups, including amides and esters. unimore.it This is due to its similar size, planarity, and ability to act as a hydrogen bond acceptor.

While direct research citing this compound as the specific precursor for bioisosteric replacement is not extensively documented in publicly available literature, the principles of medicinal chemistry allow for extrapolation of its potential use. The isoxazole core derived from this building block can be incorporated into a larger molecule to replace a less stable or less effective functional group. For example, replacing a metabolically labile ester or amide with the more stable isoxazole ring can improve a drug candidate's metabolic stability and oral bioavailability. openaccessjournals.com

One prominent example of isoxazole bioisosterism is in the development of nicotinic acetylcholine (B1216132) receptor agonists, where the pyridine (B92270) ring of epibatidine (B1211577) was replaced with an isoxazole ring, leading to potent new analogs. nih.gov Another example involves inhibitors of Factor Xa, a key enzyme in the coagulation cascade, where the topology of oxazole and isoxazole rings significantly influenced binding potency. nih.gov

The following table illustrates general examples of bioisosteric replacements where an isoxazole ring has been used to mimic other functional groups, a strategy for which this compound could serve as a valuable synthetic starting material.

Original Functional GroupBioisosteric ReplacementPotential AdvantageExample Drug Target Class
Carboxylic Acid3-HydroxyisoxazoleImproved cell permeability, altered pKaReceptor Antagonists
Amide1,2-Disubstituted IsoxazoleIncreased metabolic stability, conformational rigidityProtease Inhibitors
Phenyl RingSubstituted IsoxazoleModified pharmacokinetic profile, novel intellectual propertyKinase Inhibitors
Pyridine RingSubstituted IsoxazoleAltered binding interactions, modulation of basicityNicotinic Receptor Agonists nih.gov

Synthesis of Molecular Probes for Chemical Biology Applications

Molecular probes are essential tools in chemical biology for studying the function and localization of biomolecules in their native environment. These probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorescent tag or a photo-cross-linker). The reactive handles on this compound make it an intriguing candidate for the synthesis of such probes.

The chloromethyl group is a versatile electrophile that can be used to attach the isoxazole scaffold to a molecule of interest or to a linker. Subsequent modification at the bromine position, for instance via palladium-catalyzed cross-coupling reactions, could then be used to install a reporter group.

Recent research has highlighted the utility of the isoxazole scaffold in developing fluorescent probes. nih.gov For example, isoxazole-dihydropyridine conjugates have been synthesized and evaluated as fluorescent probes for the multidrug-resistance transporter (MDR-1), a protein of significant interest in cancer chemotherapy. umt.edu In these designs, the isoxazole moiety is part of the core structure that interacts with the biological target, while a fluorescent tag is attached via a linker.

Furthermore, the isoxazole ring itself has been investigated as a novel photo-cross-linker for use in photoaffinity labeling and chemoproteomics. bohrium.com This approach leverages the inherent photoreactivity of the isoxazole ring to form covalent bonds with nearby proteins upon UV irradiation, enabling the identification of drug targets and binding partners.

Although specific examples detailing the use of this compound for these applications are not readily found in peer-reviewed literature, its structure is well-suited for such synthetic endeavors. A hypothetical synthetic route could involve:

Displacement of the chloride from the chloromethyl group by a nucleophile to attach a linker or a biomolecule-targeting moiety.

Suzuki or Stille coupling at the C3-bromo position to introduce a fluorophore, biotin (B1667282) tag, or another reporter group.

This dual functionality allows for the construction of complex and highly functionalized molecular probes for advanced chemical biology studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.